molecular formula C19H9Cl2F2N3OS B1684350 Neflamapimod CAS No. 209410-46-8

Neflamapimod

Numéro de catalogue B1684350
Numéro CAS: 209410-46-8
Poids moléculaire: 436.3 g/mol
Clé InChI: VEPKQEUBKLEPRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neflamapimod is a small molecule that has been used in trials studying the treatment of Alzheimer’s Disease and Mild Cognitive Impairment . It is also known as VX-745 . The molecular formula of Neflamapimod is C19H9Cl2F2N3OS .


Molecular Structure Analysis

The molecular weight of Neflamapimod is 436.3 g/mol . It belongs to the class of organic compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .


Chemical Reactions Analysis

Neflamapimod is a selective inhibitor of p38 mitogen-activated protein kinase alpha (MAPKα). It has been shown to reduce Rab5 activity, reverse endosomal pathology, and restore the numbers and morphology of basal forebrain cholinergic neurons (BFCNs) in a mouse model .


Physical And Chemical Properties Analysis

Neflamapimod is a small molecule with a molecular formula of C19H9Cl2F2N3OS and a molecular weight of 436.3 g/mol . Further physical and chemical properties are not available in the sources I found.

Applications De Recherche Scientifique

Application in Lewy Body Dementia (LBD)

  • Scientific Field : Neurology
  • Summary of the Application : Neflamapimod has shown robust efficacy in patients with pure Lewy Body Dementia (LBD) pathology . It has been found to have potent and specific activity against basal forebrain cholinergic dysfunction, which is the underlying disease process of LBD .
  • Methods of Application or Experimental Procedures : The AscenD-LB trial was a phase 2, double-blind, proof-of-concept study that randomized patients 1:1 to either 40-mg neflamapimod capsules or matching placebo. The dosing regimen was based on weight, with participants weighing less than 80 kg receiving capsules twice-daily (BID) and those weighing greater than or equal to 80 kg receiving capsules thrice daily (TID) .
  • Results or Outcomes : Patients with baseline plasma phospho-tau 181 (p-tau181) less than 2.2 mg/mL—indicating the presence of nonmixed, pure LBD pathology—showed significantly greater efficacy outcomes when treated with neflamapimod . The effect size ranged from 0.56 to 0.78 for major efficacy end points for the comparison of 40-mg TID vs placebo in patients .

Application in Vasodilation

  • Scientific Field : Cardiovascular Research
  • Summary of the Application : Neflamapimod has been found to induce vasodilation in resistance-size rat mesenteric arteries .
  • Methods of Application or Experimental Procedures : The study used pressure myography to demonstrate that neflamapimod produced a dose-dependent vasodilation in mesenteric arteries .
  • Results or Outcomes : Neflamapimod treatment significantly reduced the phosphorylation of p38 MAPKα and its downstream target heat-shock protein 27 (Hsp27), leading to vasodilation . This novel finding may be clinically significant and is likely to improve systemic blood pressure and cognitive deficits in AD and DLB patients for which neflamapimod is being investigated .

Application in Alzheimer’s Disease (AD)

  • Scientific Field : Neurology
  • Summary of the Application : Neflamapimod is under clinical investigation for its efficacy in Alzheimer’s disease (AD). It is designed to inhibit p38MAP kinase alpha (p38a), which is expressed in neurons under conditions of stress and disease, and has been thought to play a role in inflammation-induced synaptic toxicity, leading to synaptic dysfunction .

Application in Alzheimer’s Disease (AD)

  • Scientific Field : Neurology
  • Summary of the Application : Neflamapimod is under clinical investigation for its efficacy in Alzheimer’s disease (AD). It is designed to inhibit p38MAP kinase alpha (p38a), which is expressed in neurons under conditions of stress and disease, and has been thought to play a role in inflammation-induced synaptic toxicity, leading to synaptic dysfunction .

Orientations Futures

Neflamapimod is currently under clinical investigation for its efficacy in Alzheimer’s disease (AD) and dementia with Lewy Bodies (DLB) . Future studies will examine if Neflamapimod directly relaxes resistance cerebral arteries that control brain perfusion and cognitive function .

Propriétés

IUPAC Name

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPKQEUBKLEPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175115
Record name VX 745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neflamapimod

CAS RN

209410-46-8
Record name 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209410-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neflamapimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neflamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VX 745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEFLAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neflamapimod
Reactant of Route 2
Reactant of Route 2
Neflamapimod
Reactant of Route 3
Reactant of Route 3
Neflamapimod
Reactant of Route 4
Reactant of Route 4
Neflamapimod
Reactant of Route 5
Reactant of Route 5
Neflamapimod
Reactant of Route 6
Reactant of Route 6
Neflamapimod

Citations

For This Compound
303
Citations
ND Prins, JE Harrison, HM Chu, K Blackburn… - Alzheimer's research & …, 2021 - Springer
… mg neflamapimod twice daily did not improve episodic memory in patients with mild AD. However, neflamapimod … that a longer duration study of neflamapimod at a higher dose level to …
Number of citations: 44 link.springer.com
Y Jiang, JJ Alam, SN Gomperts, P Maruff… - Nature …, 2022 - nature.com
… Herein, we report that neflamapimod (oral small molecule … 2019-001566-15) of neflamapimod in mild-to-moderate dementia … randomized 1:1 between neflamapimod 40 mg or matching …
Number of citations: 13 www.nature.com
SN Menon, F Zerin, E Ezewudo, NP Simon… - Biochemical …, 2023 - Elsevier
… neflamapimod. … neflamapimod maintain their vasodilation capacity, demonstrating its ability to limit LPS-induced vascular inflammation. Overall, our data demonstrate that neflamapimod …
Number of citations: 3 www.sciencedirect.com
J Alam, K Blackburn, D Patrick - J. Prev. Alzheimers Dis, 2017 - jpreventionalzheimer.com
… and the preclinical data, neflamapimod has the potential to … , as 6-to 12-weeks of neflamapimod treatment led to significant … definitively demonstrate that neflamapimod reverses memory …
Number of citations: 62 www.jpreventionalzheimer.com
AK Pandey, F Zerin, SN Menon, TI Tithi, KP Nguyen… - Scientific Reports, 2022 - nature.com
… As neflamapimod is a selective inhibitor of p38 MAPKα, we asked if neflamapimod could inhibit p38 MAPKα phosphorylation and its kinase activity, in mesenteric arteries to stimulate …
Number of citations: 2 www.nature.com
JJ Alam, P Maruff, SR Doctrow, HM Chu, J Conway… - Neurology, 2023 - AAN Enterprises
… DLB and hypothesizing that the effects of neflamapimod are dependent on the presence of … as a marker of responsiveness to neflamapimod, our findings increase the understanding of …
Number of citations: 1 n.neurology.org
AK Pandey, F Zerin, SN Menon, KP Nguyen, T Vo… - 2021 - researchsquare.com
… Here, we investigated if neflamapimod-… that neflamapimod produced a dose-dependent vasodilation in mesenteric arteries. Our Western blotting data revealed that acute neflamapimod …
Number of citations: 3 www.researchsquare.com
J Alam, M Krakovsky, U Germann, A Levy - bioRxiv, 2020 - biorxiv.org
… Neflamapimod also demonstrated beneficial effects on additional … neflamapimod effect on interleukin-1β production was observable. The dose-related in vivo efficacy of neflamapimod …
Number of citations: 3 www.biorxiv.org
J Alam, R Nixon, Y Jiang, S Gomperts, P Maruff… - 2021 - researchsquare.com
… mice; results which suggest neflamapimod impacts aberrant Rab5 activation, without … Neflamapimod-treated Ts2 mice had significantly higher numbers of ChAT+ neurons at the end …
Number of citations: 3 www.researchsquare.com
JJ Alam, RA Nixon - Molecular neurodegeneration, 2023 - Springer
… with an oral drug called neflamapimod that inhibits p38α kinase, … In these mice, 4 weeks treatment with neflamapimod … 1:1 between neflamapimod 40mg or matching placebo capsules (…
Number of citations: 12 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.